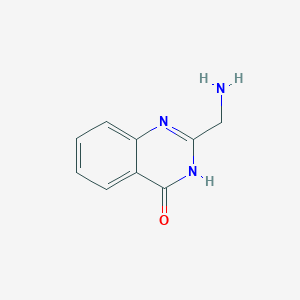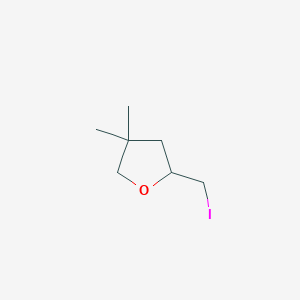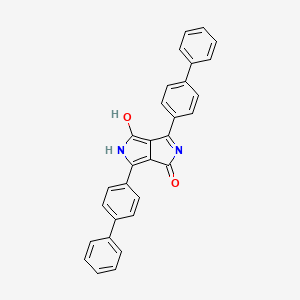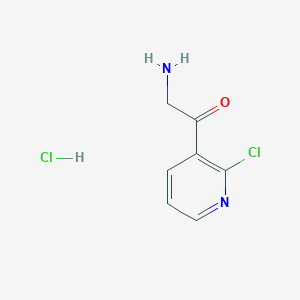
2-(aminomethyl)quinazolin-4(3H)-one
Übersicht
Beschreibung
2-(Aminomethyl)quinazolin-4(3H)-one, also known as AMQ, is an organic compound that has been widely used in scientific research and lab experiments due to its unique properties. It is a versatile molecule that can be used in a variety of applications, such as synthesizing new compounds, studying the mechanism of action of drugs, and analyzing biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Quinazolin-4(3H)-ones, including derivatives like 2-(aminomethyl)quinazolin-4(3H)-one, have been synthesized and evaluated for various biological activities. A notable study synthesized a series of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, demonstrating significant analgesic and anti-inflammatory activities. This suggests potential applications in developing novel analgesic and anti-inflammatory agents (Sheorey, Thangathiruppathy, & Alagarsamy, 2013).
Chemical Synthesis Techniques
- Quinazolin-4(3H)-ones can be prepared from 2-aminobenzamides and orthoesters, showcasing the versatility of these compounds in chemical synthesis. This process is tolerant towards various functional groups, allowing the creation of a wide range of structures (Gavin, Annor-Gyamfi, & Bunce, 2018).
Applications in Drug Synthesis
- The compound has been used in the synthesis of various drugs acting on the central nervous system, such as methaqualone and mecloqualone. The methodologies developed for these syntheses are simple and environmentally friendly, highlighting the potential of quinazolin-4(3H)-ones in pharmaceutical synthesis (Kumar et al., 2015).
Anticonvulsant Properties
- Some derivatives of quinazolin-4(3H)-one, including those with aminomethyl groups, have been synthesized and evaluated for anticonvulsant properties. Studies indicate moderate to significant anticonvulsant activity, suggesting a role in developing new treatments for epilepsy (Georgey, Abdel-Gawad, & Abbas, 2008).
Labelled Compounds for Research
- Carbon-14 labelled 4-aminoquinazolines and quinazolin-4(3H)-ones have been prepared for use in research, particularly in studies requiring radioactive labelling. This has applications in pharmacological and biochemical studies (Saemian, Arjomandi, & Shirvani, 2009).
Antimicrobial and Antiviral Activities
- Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for antimicrobial and antiviral activities, including against HIV. This points to potential applications in developing new antimicrobial and antiviral agents (Alagarsamy, Revathi, Meena, Ramaseshu, Rajasekaran, & Clerco, 2004).
Wirkmechanismus
Target of Action
Quinazolinones, a class of compounds to which 2-(aminomethyl)quinazolin-4(3h)-one belongs, have been reported to have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . This suggests that the compound may interact with a variety of targets depending on the specific context.
Biochemical Pathways
Given the broad range of applications of quinazolinones , it is likely that the compound affects multiple pathways, leading to downstream effects that contribute to its observed activities
Result of Action
Given the broad range of applications of quinazolinones , it is likely that the compound induces a variety of effects at the molecular and cellular levels
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVSYHWZXIPJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368393 | |
| Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
437998-08-8 | |
| Record name | 2-(Aminomethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437998-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(aminomethyl)quinazolin-4(3H)-one in medicinal chemistry?
A1: this compound serves as a crucial intermediate in synthesizing diverse quinazolinone derivatives []. Quinazolinones are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the aminomethyl group at the 2-position of the quinazolinone core provides a versatile site for further chemical modifications, enabling the development of novel compounds with potentially enhanced biological profiles.
Q2: How is this compound synthesized?
A2: The synthesis of this compound involves a two-step reaction sequence starting from anthranilic acid [, ].
Q3: What are the potential applications of the synthesized quinazolinone derivatives?
A3: The research highlights the promising antimicrobial activity of the synthesized quinazolinone derivatives [, ]. These compounds were tested against various bacterial and fungal strains, demonstrating varying degrees of inhibitory effects. This suggests their potential application in the development of novel antimicrobial agents to combat infectious diseases. Further research is needed to explore their full therapeutic potential in preclinical and clinical settings.
Q4: What analytical techniques were used to characterize the synthesized compounds?
A4: The research papers employed a combination of spectroscopic techniques to characterize the structure of the synthesized compounds, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provided valuable information about the connectivity and environment of the atoms within the molecules, confirming the successful synthesis of the desired compounds [].
- Mass Spectrometry (MS): MS analysis was crucial in determining the molecular weight of the compounds and understanding their fragmentation patterns, further supporting their structural identification [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)
amine hydrochloride](/img/structure/B1384087.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)


![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1384092.png)
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)



![5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384102.png)
